molecular formula C11H16N2O4 B14555658 4-(Diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile CAS No. 61858-06-8

4-(Diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile

Cat. No.: B14555658
CAS No.: 61858-06-8
M. Wt: 240.26 g/mol
InChI Key: RXLKZEHLPVMJAU-UHFFFAOYSA-N
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Description

4-(Diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile is a complex organic compound with a unique structure that includes a piperidine ring, carbonitrile group, and diethoxymethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of a suitable piperidine derivative with diethoxymethyl chloride under basic conditions to introduce the diethoxymethyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

4-(Diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Diethoxymethyl)benzyl alcohol
  • 3,5-bis[4-(diethoxymethyl)benzylidene]-1-methyl-piperidin-4-one

Uniqueness

4-(Diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile is unique due to its specific combination of functional groups and its reactivity profile. This makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

61858-06-8

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

4-(diethoxymethyl)-2,6-dioxopiperidine-3-carbonitrile

InChI

InChI=1S/C11H16N2O4/c1-3-16-11(17-4-2)7-5-9(14)13-10(15)8(7)6-12/h7-8,11H,3-5H2,1-2H3,(H,13,14,15)

InChI Key

RXLKZEHLPVMJAU-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1CC(=O)NC(=O)C1C#N)OCC

Origin of Product

United States

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